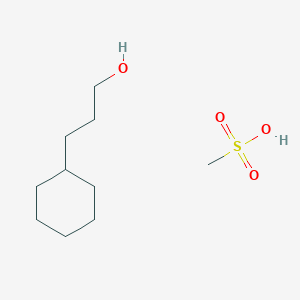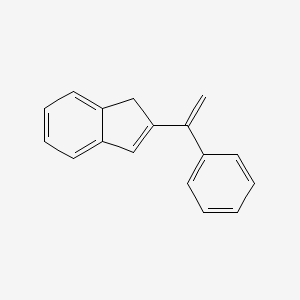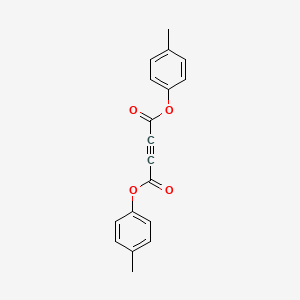
Bis(4-methylphenyl) but-2-ynedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylphenyl) but-2-ynedioate is an organic compound with the molecular formula C18H14O4 It is a derivative of but-2-ynedioate, where the hydrogen atoms are replaced by 4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(4-methylphenyl) but-2-ynedioate can be synthesized through a cycloaddition reaction. One common method involves the reaction of phenacylmalononitriles with dialkyl but-2-ynedioates in the presence of tetrabutylammonium bromide (TBAB) as a catalyst. The reaction is typically carried out in acetonitrile at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methylphenyl) but-2-ynedioate undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of multiple reactants to form a cyclic product.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Tetrabutylammonium Bromide (TBAB): Used as a catalyst in cycloaddition reactions.
Acetonitrile: A solvent that facilitates the reaction at room temperature.
Major Products Formed
The major products formed from reactions involving this compound include:
3,3-Dicyano-5-hydroxy-5-arylcyclopent-1-ene-1,2-dicarboxylates: Formed through cycloaddition reactions.
Multifunctionalized Carboxamide-Bridged Dicyclopentenes: Another product of cycloaddition reactions.
Aplicaciones Científicas De Investigación
Bis(4-methylphenyl) but-2-ynedioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(4-methylphenyl) but-2-ynedioate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to participate in cycloaddition and substitution reactions, leading to the formation of complex molecular structures. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in scientific research.
Comparación Con Compuestos Similares
Bis(4-methylphenyl) but-2-ynedioate can be compared with other similar compounds, such as:
Dialkyl But-2-ynedioates: These compounds share a similar core structure but differ in the substituents attached to the but-2-ynedioate moiety.
Phenacylmalononitriles: These compounds are often used in reactions with this compound to form complex products.
The uniqueness of this compound lies in its ability to form multifunctionalized products through cycloaddition reactions, making it a versatile compound in organic synthesis.
Propiedades
Número CAS |
142207-58-7 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
bis(4-methylphenyl) but-2-ynedioate |
InChI |
InChI=1S/C18H14O4/c1-13-3-7-15(8-4-13)21-17(19)11-12-18(20)22-16-9-5-14(2)6-10-16/h3-10H,1-2H3 |
Clave InChI |
HJGUPAHCZUQTIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)C#CC(=O)OC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
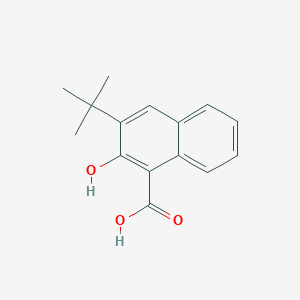
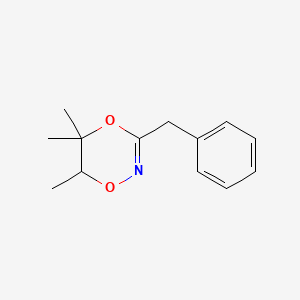
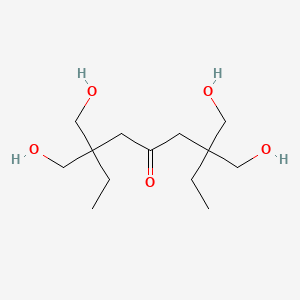
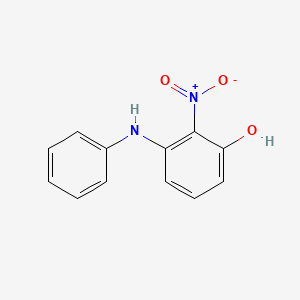
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
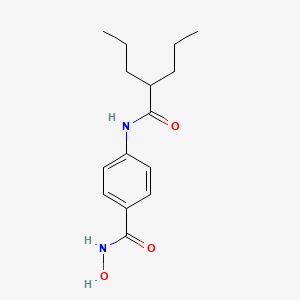
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
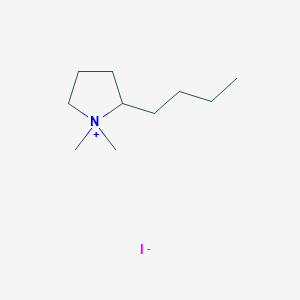
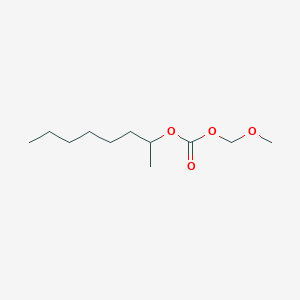
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
